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Compound of Interest

Compound Name: 4-Bromo-2-nitroanisole

Cat. No.: B183251

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-nitroanisole is a highly versatile aromatic building block utilized extensively in
organic synthesis and medicinal chemistry. Its structure, featuring a methoxy group, a nitro
group, and a bromine atom on a benzene ring, provides multiple reactive sites for chemical
modification. The electron-withdrawing nature of the nitro group activates the molecule for
nucleophilic aromatic substitution, while the bromine atom is an ideal handle for palladium-
catalyzed cross-coupling reactions. These characteristics make 4-Bromo-2-nitroanisole and
its derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and
specialty dyes.[1] This document outlines key synthetic protocols and highlights significant
applications of its derivatives in drug discovery, particularly as antimicrobial agents and kinase
inhibitors.

Physicochemical Properties

A summary of the key properties of the parent compound, 4-Bromo-2-nitroanisole, is provided
below.
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Parameter Value Reference(s)
CAS Number 33696-00-3 [2]

Molecular Formula C7HeBrNO3 [3114]
Molecular Weight 232.03 g/mol [2][4]
Appearance White to yellow powder [2]

Melting Point 85-100 °C [4]

Purity >97% [415]

Storage 2-8°C [4]

Synthesis of 4-Bromo-2-nitroanisole Derivatives

The functional groups on the 4-Bromo-2-nitroanisole scaffold allow for diverse synthetic
transformations to create a library of novel compounds. Key reactions include the reduction of
the nitro group to an amine, nucleophilic substitution of the bromide, and palladium-catalyzed
cross-coupling reactions.
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General Synthetic Workflow
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Caption: Synthetic pathways for creating derivatives from 4-Bromo-2-nitroanisole.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b183251?utm_src=pdf-body-img
https://www.benchchem.com/product/b183251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol 1: General Synthesis of an N-Aryl Derivative via
Suzuki Coupling and Nitro Reduction

This protocol describes a two-step process to first introduce an aryl group via Suzuki coupling,
followed by the reduction of the nitro group.

Materials:

* 4-Bromo-2-nitroanisole

e Arylboronic acid (1.1 eq.)

e Pd(PPhs)4 (0.05 eq.)

e 2M Naz2COs solution

» Toluene and Ethanol

o Stannous chloride dihydrate (SnCl2:2H20) (5.0 eq.)
o Ethyl acetate

o Saturated NaHCOs solution

e Anhydrous Na2S0a4

Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
Step 1: Suzuki Coupling

e To a round-bottom flask, add 4-Bromo-2-nitroanisole (1.0 eq.), the desired arylboronic acid
(1.1 eq.), and Pd(PPhs)4 (0.05 eq.).

e Add a 3:1 mixture of toluene and ethanol, followed by the 2M Na2COs solution.
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o Heat the mixture to reflux (approx. 90-100 °C) and stir for 4-6 hours, monitoring progress by
TLC.

» After completion, cool the reaction to room temperature, and partition the mixture between
ethyl acetate and water.

o Separate the organic layer, wash with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography to yield the 4-aryl-2-nitroanisole
intermediate.

Step 2: Nitro Group Reduction

e Dissolve the 4-aryl-2-nitroanisole intermediate (1.0 eq.) in ethanol in a round-bottom flask.[6]
e Add stannous chloride dihydrate (5.0 eg.) portion-wise while stirring at room temperature.[6]
o Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

» Remove the ethanol under reduced pressure.

o Add ethyl acetate and carefully neutralize the mixture with a saturated NaHCOs solution until
the pH is ~8.

o Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine,
dry over anhydrous Na=S0Oa4, and concentrate to yield the final N-aryl derivative.[6]

Application 1: Intermediate in Pharmaceutical
Synthesis

4-Bromo-2-nitroanisole derivatives are crucial intermediates for constructing complex
molecular architectures found in active pharmaceutical ingredients (APIs). For instance, the
isomeric 4-Bromo-3-nitroanisole is a key starting material in the synthesis of Elacestrant, a
selective estrogen receptor degrader (SERD) used to treat ER-positive breast cancer.[7] The
scaffold provides the necessary framework for building the final drug molecule through
sequential chemical modifications.
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Role as a Pharmaceutical Intermediate
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Caption: Logical workflow from a starting intermediate to a final API.

Application 2: Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new classes of
antibiotics.[8] Derivatives of bromo-nitro aromatics, such as 4-bromo-1H-indazoles, have been

synthesized and identified as potent inhibitors of the filamentous temperature-sensitive protein

Z (FtsZ).[9] FtsZ is a crucial bacterial protein that forms a contractile ring (Z-ring) at the division
site, making it an attractive target for novel antibiotics.
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Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for
representative indazole derivatives against various bacterial strains, demonstrating their
potential as antibacterial agents.[9]

S. aureus
Compound (Penicillin- S. pyogenes S. epidermidis  E. coli
Resistant)
MIC (pg/mL) MIC (pg/mL) MIC (pg/mL) MIC (pg/mL)
Derivative 9 32 4 16 >128
Derivative 12 8 16 8 >128
Derivative 18 8 8 4 >128
Ciprofloxacin 1 2 0.5 0.015
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Protocol 2: In Vitro Antibacterial Activity Assay (MIC
Determination)

This protocol outlines the broth microdilution method to determine the MIC of synthesized
compounds.

Materials:

Synthesized compounds dissolved in DMSO.

o Bacterial strains (e.g., S. aureus, E. coli).

e Mueller-Hinton Broth (MHB).

o 96-well microtiter plates.

e Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL).
e Incubator (37 °C).

Procedure:

e Dispense 100 pL of MHB into each well of a 96-well plate.

e Add 100 pL of the stock solution of the test compound to the first well and perform a two-fold
serial dilution across the plate.

o Prepare a bacterial suspension in MHB and dilute it to a final concentration of 5 x 10°
CFU/mL.

 Inoculate each well (except for a sterility control) with 10 pL of the standardized bacterial
suspension.

 Include a positive control (bacteria with no compound) and a negative control (broth only).

 Incubate the plates at 37 °C for 18-24 hours.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o The MIC is defined as the lowest concentration of the compound that completely inhibits
visible bacterial growth.

Application 3: Scaffolds for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a
hallmark of cancer.[10] Many kinase inhibitors are designed to be ATP-competitive, binding to
the ATP pocket of the kinase domain to block phosphorylation and downstream signaling.[11]
[12] The 4-Bromo-2-nitroanisole scaffold is suitable for developing such inhibitors. The
anilino-group, which can be installed from the nitro-group, is a common feature in many
successful kinase inhibitors that targets the hinge region of the kinase domain.
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Caption: Mechanism of a kinase inhibitor blocking ATP binding to halt signaling.

Kinase Inhibitory Activity Data

The table below shows representative half-maximal inhibitory concentration (ICso) values for
anilinoquinazoline-based inhibitors against the T6741 mutant of the PDGFRa kinase, illustrating
the potency achievable with scaffolds that can be derived from 4-Bromo-2-nitroanisole.[13]
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Compound Kinase Target ICs0 (M)
AG-1478 PDGFRa (T674l) 250
PD153035 PDGFRa (T674l) 480
Janex 1 PDGFRa (T674l) >10,000
WHI-P180 PDGFRa (T6741) 1,100

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds
against a target kinase.[13]

Materials:

Recombinant purified kinase.

o Specific peptide substrate for the kinase.

e Synthesized inhibitor compounds in DMSO.

» Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgClz, 1 mM EGTA).
e ATP solution (including [y-33P] ATP for radiometric assay).

» P81 ion exchange chromatography paper.

¢ 0.75% Phosphoric acid wash solution.

Procedure:

e Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction
buffer.

e Add the inhibitor compound at various concentrations (serially diluted) to the reaction mixture
and incubate for 20 minutes at room temperature.
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Initiate the kinase reaction by adding ATP (final concentration typically 10 uM).

Allow the reaction to proceed for 1-2 hours at room temperature.

Stop the reaction by spotting a small volume of the mixture onto P81 ion exchange paper.

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [y-
33P] ATP.

Quantify the remaining radioactivity on the paper using a scintillation counter. This
corresponds to the amount of phosphorylated substrate and reflects the kinase activity.

Calculate the percent inhibition for each compound concentration relative to a DMSO control
and determine the ICso value by fitting the data to a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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